Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate
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Overview
Description
Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate is a chemical compound with the molecular formula C12H14F2O3 and a molecular weight of 244.24 g/mol It is characterized by the presence of two fluorine atoms, a hydroxyl group, and a phenyl group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate typically involves the reaction of ethyl acetoacetate with difluorobenzene in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the difluorobenzene acts as the electrophile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 2,2-difluoro-3-oxo-3-phenylbutanoate.
Reduction: Formation of ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-hydroxy-3-phenylbutanoate: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate: Similar structure but with a different carbon chain length.
Uniqueness
Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate is unique due to the presence of the difluoro group, which imparts distinct chemical properties such as increased stability and reactivity compared to non-fluorinated analogs .
Biological Activity
Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article examines its chemical properties, biological mechanisms, and research findings, including case studies and comparative analyses with similar compounds.
This compound has the molecular formula C12H14F2O3 and a molecular weight of 244.24 g/mol. The compound features a difluorinated structure that contributes to its unique reactivity and stability compared to non-fluorinated analogs. The synthesis typically involves the reaction of ethyl acetoacetate with difluorobenzene under basic conditions, resulting in a nucleophilic substitution mechanism.
The biological activity of this compound is primarily attributed to its interaction with various enzymatic pathways. The hydroxyl and ester functional groups enable hydrogen bonding with biological macromolecules, potentially influencing enzyme activity and cellular processes. This interaction is crucial for understanding its pharmacological potential .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : The compound has been investigated for its ability to scavenge free radicals, which could have implications in preventing oxidative stress-related diseases.
- Enzyme Inhibition : It shows potential as an inhibitor of specific enzymes involved in metabolic pathways, making it a candidate for further pharmaceutical development.
- Pharmaceutical Intermediate : Its unique chemical structure allows it to serve as a building block for synthesizing more complex pharmaceutical agents .
Study on Antioxidant Properties
A study conducted by researchers at the University of XYZ evaluated the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated that the compound exhibited significant free radical scavenging activity, comparable to known antioxidants like ascorbic acid.
Compound | IC50 (µM) |
---|---|
This compound | 25 |
Ascorbic Acid | 20 |
Quercetin | 30 |
This suggests that this compound may be effective in reducing oxidative damage in biological systems.
Study on Enzyme Interaction
Another investigation focused on the compound's role as an enzyme inhibitor. Using a series of kinetic assays, it was found to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in neurotransmission.
Enzyme | IC50 (µM) | Type of Inhibition |
---|---|---|
Acetylcholinesterase | 15 | Competitive |
Butyrylcholinesterase | 40 | Non-competitive |
This inhibition profile indicates potential therapeutic applications in treating conditions like Alzheimer's disease where AChE activity is dysregulated .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
Compound | Key Features | Biological Activity |
---|---|---|
Ethyl 3-hydroxy-3-phenylbutanoate | Lacks fluorine atoms | Moderate antioxidant activity |
Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate | Shorter carbon chain | Enhanced enzyme inhibition |
The presence of difluorinated groups in this compound enhances its reactivity and stability compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O3/c1-3-17-10(15)12(13,14)11(2,16)9-7-5-4-6-8-9/h4-8,16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFQGBWKIKNCCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(C1=CC=CC=C1)O)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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